Ethylcarbamic acid piperidin-4-yl ester hydrochloride
Overview
Description
Ethylcarbamic acid piperidin-4-yl ester hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Scientific Research Applications
Ethylcarbamic acid piperidin-4-yl ester hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Future Directions
While specific future directions for Ethylcarbamic acid piperidin-4-yl ester hydrochloride were not found, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and play a significant role in drug discovery . They are used in various therapeutic applications and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Ethylcarbamic acid piperidin-4-yl ester hydrochloride, also known as piperidin-4-yl N-ethylcarbamate , is a compound with a piperidine nucleus . Piperidine derivatives are known to exhibit a wide range of biological activities and are utilized in various therapeutic applications . .
Mode of Action
Compounds with a piperidine nucleus are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
Ethylcarbamic acid piperidin-4-yl ester hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, it has been used as a reactant in the preparation of phosphodiesterase inhibitors, which are crucial in regulating cellular signaling pathways . The nature of these interactions often involves binding to active sites of enzymes, altering their conformation and activity.
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with phosphodiesterase enzymes can lead to changes in cyclic nucleotide levels, impacting cell signaling and metabolic processes . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides, which in turn affect various cellular functions . The compound may also interact with other proteins, altering their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at low temperatures to maintain its stability . Long-term effects on cellular function may include sustained changes in enzyme activity and gene expression, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, high doses may cause significant alterations in enzyme activity, leading to disrupted cellular processes and potential toxicity . Threshold effects and dose-response relationships are critical for understanding its safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism may involve hydrolysis, oxidation, and conjugation reactions, which are mediated by specific enzymes . These metabolic pathways determine its bioavailability and overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It may interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions helps in predicting its pharmacokinetics and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylcarbamic acid piperidin-4-yl ester hydrochloride typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethylcarbamic acid piperidin-4-yl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to ethylcarbamic acid piperidin-4-yl ester hydrochloride.
Piperidinones: Compounds containing a piperidine ring with a ketone group.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Uniqueness
This compound is unique due to its specific ester and hydrochloride functionalities, which impart distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
piperidin-4-yl N-ethylcarbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-2-10-8(11)12-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTYDZJMLPYJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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